1H-Indazole-6,7-diamine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
39761-90-5 |
|---|---|
Molecular Formula |
C7H8N4 |
Molecular Weight |
148.17 g/mol |
IUPAC Name |
1H-indazole-6,7-diamine |
InChI |
InChI=1S/C7H8N4/c8-5-2-1-4-3-10-11-7(4)6(5)9/h1-3H,8-9H2,(H,10,11) |
InChI Key |
ZOKABZIOOBIMGE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1C=NN2)N)N |
Origin of Product |
United States |
Chemical Reactivity and Functionalization of 1h Indazole 6,7 Diamine
Regioselective Transformations of the Indazole Core
Catalytic C-H Functionalization of Indazole-6,7-diamine
Transition-metal-catalyzed C-H functionalization has emerged as a powerful tool for the direct installation of new bonds at otherwise unreactive C-H sites, offering an atom-economical approach to complex molecules. mdpi.comresearchgate.net While specific studies on the catalytic C-H functionalization of 1H-Indazole-6,7-diamine are not extensively documented, the reactivity can be inferred from established principles for the indazole scaffold.
Rhodium(III) and Cobalt(III) catalysts are frequently employed for C-H activation of indazoles and related heterocycles. acs.orgacs.org These reactions often proceed via a concerted metalation-deprotonation mechanism, where the regioselectivity is controlled by a directing group or the inherent electronic and steric properties of the substrate. thieme-connect.denih.gov For the indazole ring, functionalization can be directed to various positions, most notably C3 and C7. Iron-catalyzed carbene-transfer reactions have also been shown to selectively functionalize the C3 position of unprotected indazoles. mdpi.com
In the case of this compound, the two amino groups at the C6 and C7 positions would exert a profound influence. The amino groups are strong electron-donating groups, which would activate the benzene (B151609) portion of the molecule towards electrophilic metalation. However, the C-H bonds at positions C4 and C5 are the only available sites on the carbocyclic ring for direct functionalization. Transition-metal-catalyzed reactions directed by the pyrazole (B372694) nitrogen atoms, which typically favor functionalization at the C7 position, would be sterically hindered by the adjacent C7-amino group. nih.gov Therefore, C-H functionalization is more likely to be directed to the C4 or C5 positions, or potentially the C3 position on the pyrazole ring, depending on the specific catalyst and directing group strategy employed. For instance, Rh(III)-catalyzed reactions of meta-substituted substrates have shown a preference for C-H activation at the less sterically hindered site. nih.gov
| Catalyst System | Substrate Type | Position of C-H Functionalization | Reference |
|---|---|---|---|
| Rh(III)/Cu(II) | Imidates / Nitrosobenzenes | Forms Indazole Core | nih.gov |
| Rh(III) | Azobenzenes / Aldehydes | C-H functionalization on the azobenzene (B91143) ring | acs.org |
| Fe(TPP)Cl | Indazoles / Diazoacetonitrile | C3 Position | mdpi.com |
| Pd(OAc)₂ | 1-Substituted Indazoles / Aryl Halides | C3 Position | researchgate.net |
Oxidation Reactions of Indazole Diamines
The electron-rich nature of the 6,7-diaminobenzoid ring in this compound makes it susceptible to oxidation. This reactivity can be harnessed to synthesize valuable indazole-based quinone structures.
Conversion of Indazole-X,Y-diamines to Quinone/Dione (B5365651) Derivatives
The oxidation of aromatic diamines and aminophenols is a classic method for the synthesis of quinones. This transformation is applicable to the indazole system. Research has shown that 1H-indazol-7-amines can be readily oxidized by reagents like [bis(trifluoroacetoxy)iodo]benzene (B57053) to yield the corresponding 1H-indazole-4,7-diones in high yield. thieme-connect.de Similarly, 5,6-dichloro-1H-indazole-4,7-diamine is effectively oxidized to 5,6-dichloro-1H-indazole-4,7-dione using sodium chlorate. thieme-connect.de
Based on these precedents, it is highly plausible that this compound can be oxidized to form the corresponding 1H-indazole-6,7-dione . This reaction would likely proceed under controlled conditions using a suitable oxidizing agent that can selectively oxidize the diamine functionality without degrading the pyrazole ring. The resulting indazole-6,7-dione would be a highly reactive species, featuring two adjacent carbonyl groups on the six-membered ring, making it a valuable synthon for further chemical transformations. Other research has demonstrated the synthesis of various indazole-dione derivatives through the 1,3-dipolar cycloaddition of diazo compounds to substituted benzoquinones. nih.gov
| Indazole Precursor | Oxidizing Agent | Product | Yield | Reference |
|---|---|---|---|---|
| 1-Benzyl-1H-indazol-7-amine | [Bis(trifluoroacetoxy)iodo]benzene | 1-Benzyl-1H-indazole-4,7-dione | 85% | thieme-connect.de |
| 1H-Indazole-4,7-diamine | Sodium chlorate | 5,6-Dichloro-1H-indazole-4,7-dione | 64-91% | thieme-connect.de |
| 1H-Indazol-4-ols | Thallium(III) nitrate | Indazole-4,7-quinones | Good | thieme-connect.de |
Mechanistic Aspects of Oxidative Transformations
The mechanism for the oxidation of aromatic amines to quinones generally involves a series of electron and proton transfer steps. For this compound, the oxidation to the corresponding dione likely proceeds through a stepwise process.
Initial Electron Transfer: The reaction would initiate with the oxidation of one of the electron-rich amino groups by the oxidizing agent to form a radical cation.
Second Electron Transfer: The second amino group would then undergo oxidation, leading to the formation of a diradical dication or a related species.
Hydrolysis: The resulting highly electrophilic intermediate would be susceptible to nucleophilic attack by water present in the reaction medium. Two successive hydrolysis steps would replace the amino functionalities with hydroxyl groups, forming an unstable dihydroxy intermediate.
Final Oxidation/Tautomerization: This dihydroxy intermediate would readily tautomerize or be further oxidized to the final, more stable 1H-indazole-6,7-dione.
The specific pathway and intermediates may vary depending on the oxidant and reaction conditions. For instance, metal-catalyzed oxidations might involve organometallic intermediates, while other systems could proceed via radical mechanisms. researchgate.net
Influence of Substituents on Indazole Reactivity and Selectivity
Electronic Effects of Amino Groups on Indazole Reactivity
The amino group is a powerful activating group in aromatic systems due to the ability of the nitrogen lone pair to donate electron density into the ring via resonance. In this compound, the presence of two such groups on the benzene ring has several key electronic consequences:
Increased Nucleophilicity: The benzene ring is highly activated towards electrophilic aromatic substitution. The electron density is particularly enhanced at the C4 and C5 positions, which are ortho and para to the amino groups, respectively. This makes these positions prime targets for electrophiles.
Modified Acidity/Basicity: The increased electron density on the benzene ring can influence the electronic properties of the fused pyrazole ring. The N1-H proton of the indazole is weakly acidic, and its pKa can be modulated by substituents on the benzene ring. thieme-connect.de The electron-donating amino groups would likely increase the electron density on the pyrazole nitrogens, potentially making the N1-H slightly less acidic and the N2 lone pair more basic compared to unsubstituted 1H-indazole. This can affect the regioselectivity of reactions such as N-alkylation. thieme-connect.deresearchgate.net
Redox Potential: The high electron density makes the molecule more susceptible to oxidation, as discussed in section 3.3.
Steric Effects on Regioselectivity in Functionalization
The placement of two substituents on adjacent carbon atoms (C6 and C7) creates significant steric hindrance on one face of the benzene ring. This steric bulk plays a crucial role in directing incoming reagents.
Site Selectivity: In reactions such as C-H functionalization, acylation, or alkylation, reagents will preferentially approach the less hindered positions of the indazole core. The steric clash from the C6 and C7 amino groups would likely disfavor reactions at the C5 position and the neighboring N1 position of the pyrazole ring. Consequently, functionalization would be sterically directed towards the C4 position on the benzene ring and the C3 and N2 positions of the pyrazole ring.
Control of N-Alkylation: The alkylation of indazoles can occur at either the N1 or N2 position, and the ratio of products is highly sensitive to steric effects from substituents at C7. thieme-connect.de For this compound, the C7-amino group would sterically hinder attack at the N1 position, thus favoring alkylation at the N2 position. researchgate.net This is consistent with observations that C7-substituted indazoles often show excellent N2-regioselectivity in alkylation reactions. researchgate.net
The combination of these powerful electronic and steric effects makes this compound a unique and challenging substrate, where careful selection of reaction conditions is necessary to achieve desired regioselectivity in its functionalization.
Synthetic Utility of 1h Indazole 6,7 Diamine As a Chemical Building Block
Precursor for the Synthesis of Novel Fused Heterocyclic Systems
The primary synthetic application of 1H-Indazole-6,7-diamine is in the construction of new polycyclic molecules where additional heterocyclic rings are annulated onto the indazole framework. The ortho-diamine functionality is particularly well-suited for condensation reactions with bifunctional electrophiles, leading to the regioselective formation of five- or six-membered rings.
While the synthesis of pyrrolo[2,3-g]indazoles has been accomplished starting from 6-amino-7-iodoindazole via palladium-catalyzed annulation reactions, specific examples detailing the direct conversion of this compound to pyrroloindazole systems are not extensively reported in the surveyed literature. However, based on established synthetic methodologies for the formation of pyrrole (B145914) rings from ortho-diamines, a plausible pathway can be proposed. The reaction of this compound with a 1,4-dicarbonyl compound, such as 2,5-hexanedione, under acidic conditions would be expected to yield a pyrrolo[3,2-f]indazole derivative through a Paal-Knorr type condensation. This hypothetical transformation would provide a direct route to a novel tricyclic system incorporating the indazole, benzene (B151609), and pyrrole rings.
The condensation of ortho-diamines with 1,2-dicarbonyl compounds is a classic and highly efficient method for the synthesis of quinoxalines. This reaction is directly applicable to this compound for the construction of indazolo[6,7-b]quinoxalines, a class of tetracyclic heterocyclic systems. The reaction proceeds by a double condensation, forming a new pyrazine (B50134) ring fused to the indazole core. For instance, the reaction with benzil (B1666583) (1,2-diphenylethane-1,2-dione) in a suitable solvent like ethanol (B145695) or acetic acid would yield the corresponding diphenyl-substituted indazolo[6,7-b]quinoxaline.
This strategy can be extended to create even more complex and extended polycyclic systems. The use of cyclic diones with extended aromatic systems as the dicarbonyl component can lead to the formation of large, planar molecules. A notable example is the reaction with 1,10-phenanthroline-5,6-dione. The condensation of this compound with this dione (B5365651) would produce a hexacyclic system, indazolo[6,7-b]dipyrido[3,2-f:2',3'-h]quinoxaline. Such molecules are of interest for their potential applications in coordination chemistry and materials science due to their extensive π-systems and metal-chelating capabilities.
Table 1: Synthesis of Fused Polycyclic Systems from this compound
| 1,2-Dicarbonyl Compound | Product | Fused Ring System |
| Glyoxal | Indazolo[6,7-b]quinoxaline | Pyrazine |
| Benzil | 2,3-Diphenylindazolo[6,7-b]quinoxaline | Pyrazine |
| 1,10-Phenanthroline-5,6-dione | Indazolo[6,7-b]dipyrido[3,2-f:2',3'-h]quinoxaline | Dipyridophenazine |
Scaffold for Ligand Design in Organometallic Chemistry
A comprehensive search of the scientific literature did not yield specific examples of this compound being used as a scaffold for ligand design in a non-biological organometallic context.
Intermediate in the Development of Advanced Molecular Probes
Based on the available literature, there are no specific reports on the application of this compound as an intermediate in the development of advanced molecular probes.
Functionalization for Materials Science Applications
The application of this compound for functionalization in materials science applications has not been specifically described in the reviewed literature.
Q & A
Basic Research Questions
Q. What are the common synthetic strategies for 1H-Indazole-6,7-diamine, and how do they influence yield and purity?
- Methodological Answer : Synthesis typically employs transition metal-catalyzed reactions or reductive cyclization. For example, azomethine imine-alkyne cycloaddition (e.g., using Cu(OAc)₂·H₂O) enables regioselective indazole formation . Reductive cyclization of nitro precursors under hydrogenation conditions (e.g., Pd/C) can improve purity, but requires careful optimization of temperature and catalyst loading to avoid over-reduction. Solvent choice (e.g., DMF or THF) and stoichiometric control of reagents like tert-butoxy-bis(dimethylamino)methane (TBDMAM) are critical for minimizing side products .
Q. What analytical techniques are recommended for structural characterization of this compound?
- Methodological Answer : X-ray crystallography is ideal for resolving substituent positions and hydrogen-bonding networks. For solution-phase analysis, ¹H/¹³C NMR (in DMSO-d₆ or CDCl₃) can distinguish between 6- and 7-amine protons via chemical shift splitting (δ ~5.5–6.5 ppm). High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) validates molecular weight, while IR spectroscopy confirms amine N-H stretches (~3300–3500 cm⁻¹) .
Q. What safety protocols are essential when handling this compound in the laboratory?
- Methodological Answer : Use NIOSH-approved face shields and EN 166-compliant safety glasses to prevent ocular exposure. Nitrile gloves (tested for chemical permeability) must be worn and replaced immediately if compromised. Work in a fume hood with negative pressure to avoid inhalation. Contaminated surfaces should be deactivated with 10% acetic acid before ethanol rinsing .
Q. How is this compound utilized in medicinal chemistry research?
- Methodological Answer : Its diamine scaffold serves as a precursor for kinase inhibitors and GPCR modulators. For example, coupling with sulfonamide groups via 1,1′-carbonyldiimidazole (CDI) activates the amine for nucleophilic substitution, enabling targeted modifications. In vitro assays (e.g., IC₅₀ determination against cancer cell lines) require HPLC-purified derivatives to ensure biological relevance .
Advanced Research Questions
Q. How can density functional theory (DFT) optimize the thermodynamic properties of this compound derivatives?
- Methodological Answer : Hybrid functionals like B3LYP (incorporating 20% exact exchange) accurately predict bond dissociation energies and redox potentials. For example, geometry optimization at the B3LYP/6-311+G(d,p) level can model amine group reactivity, while Gibbs free energy calculations (at 298 K) assess stability under physiological conditions . Solvent effects (e.g., PCM for water) improve correlation with experimental pKa values .
Q. What mechanisms explain the regioselectivity of this compound in formaldehyde addition reactions?
- Methodological Answer : Nitro substituents at positions 4–7 alter electron density, directing formaldehyde addition. For 6-nitro derivatives, steric hindrance from the nitro group favors C-5 adduct formation, confirmed by ¹³C NMR coupling constants. Kinetic studies (monitored via UV-Vis at 240 nm) reveal a two-step mechanism: initial imine formation followed by cyclization, with rate constants dependent on pH (optimal at 7.4) .
Q. How should researchers resolve contradictions between computational predictions and experimental data for indazole derivatives?
- Methodological Answer : Discrepancies in reaction yields or stability may arise from solvent or catalyst interactions not modeled in DFT. Iterative validation is key: (1) Re-examine computational parameters (e.g., solvent model, basis set); (2) Use LC-MS/MS to identify unaccounted intermediates; (3) Conduct control experiments (e.g., varying catalyst loading) to isolate variables. For example, overestimated stability in silico may correlate with trace oxygen in reactions, requiring inert atmosphere adjustments .
Q. What strategies enhance the pharmacological activity of this compound-based compounds?
- Methodological Answer : Substituent engineering at C-3 (e.g., cyano or sulfonamide groups) improves target affinity. Structure-activity relationship (SAR) studies using molecular docking (AutoDock Vina) identify optimal interactions with ATP-binding pockets. For instance, introducing a 3-cyano group increases hydrophobic contacts with kinase targets, validated by SPR binding assays (KD < 100 nM). Metabolic stability is enhanced via deuterium exchange at labile amine positions, assessed by in vitro microsomal assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
